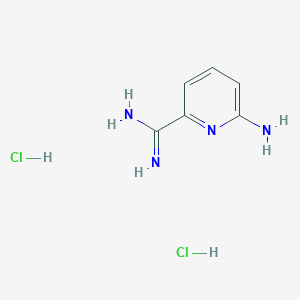

6-Aminopyridine-2-carboximidamide dihydrochloride

Descripción general

Descripción

6-Aminopyridine-2-carboximidamide dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N4 and a molecular weight of 209.08 g/mol . It is a pyridine derivative, specifically a 6-aminopicolinimidamide dihydrochloride, and is commonly used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridine-2-carboximidamide dihydrochloride typically involves the reaction of 6-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Aminopyridine-2-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Neurological Disorders

One of the primary applications of 6-Aminopyridine-2-carboximidamide dihydrochloride is in the treatment of neurological disorders. It acts as a potassium channel blocker , which enhances neuronal excitability by inhibiting voltage-gated potassium channels. This mechanism is particularly relevant for conditions such as:

- Multiple Sclerosis (MS) : The compound has been shown to restore nerve impulse conduction in demyelinated axons, improving motor function and synaptic transmission.

- Spinal Cord Injuries (SCI) : Similar to its effects in MS, it aids in enhancing neuronal signaling following spinal injuries.

Muscle Disorders

Additionally, the compound has potential applications in treating neuromuscular disorders where increased muscle strength is desired. Its ability to enhance synaptic transmission can lead to improved muscle contraction and function.

Synthesis and Chemical Properties

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical routes, typically involving the reaction of 6-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The final product is obtained by treating this intermediate with hydrochloric acid to yield the dihydrochloride salt.

Chemical Characteristics

- Molecular Formula : C₆H₈Cl₂N₄

- Appearance : White to off-white powder

- Solubility : Soluble in water, facilitating its use in biological studies.

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound:

- A study demonstrated that this compound significantly improved motor function in animal models of multiple sclerosis, indicating its potential as a therapeutic agent for restoring mobility in patients suffering from demyelinating diseases.

- Another research effort focused on its role in enhancing synaptic transmission, showing that it could effectively increase neurotransmitter release and improve overall neuronal communication .

Mecanismo De Acción

The mechanism of action of 6-Aminopyridine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyridine: A simpler analog with similar reactivity but different applications.

6-Aminonicotinamide: Another pyridine derivative with distinct biological activities.

Pyridine-2,6-dicarboxamide: Shares structural similarities but has different chemical properties.

Uniqueness

6-Aminopyridine-2-carboximidamide dihydrochloride is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .

Actividad Biológica

6-Aminopyridine-2-carboximidamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and research findings, providing a comprehensive overview supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : CHClNO

- CAS Number : 1432679-10-1

This compound features an aminopyridine moiety, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is particularly noted for its role as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. The compound's ability to selectively inhibit nNOS while maintaining low off-target effects makes it a promising candidate for therapeutic development .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Inhibition of nNOS leads to reduced production of nitric oxide (NO), which can protect neurons from excitotoxicity associated with neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of aminopyridines possess antimicrobial activity, potentially making them useful in treating bacterial infections .

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotection in Animal Models : A study investigated the effects of this compound in a rodent model of ischemia. Results showed significant neuroprotection through the modulation of NO levels, indicating its potential for treating stroke-related damage .

- In Vitro Antimicrobial Testing : Another study assessed the antimicrobial properties of related aminopyridine compounds, revealing that modifications to the structure can enhance efficacy against specific bacterial strains, suggesting a pathway for optimizing 6-Aminopyridine derivatives for clinical use .

Research Findings and Future Directions

Recent advancements highlight the need for further exploration into the pharmacokinetics and bioavailability of this compound. While initial findings are promising, challenges such as poor permeability across biological membranes must be addressed to enhance therapeutic application .

Propiedades

IUPAC Name |

6-aminopyridine-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.2ClH/c7-5-3-1-2-4(10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEYEYNJKKZYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.